N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide
Description
The molecule consists of a pyrimidine core substituted with amino, hydroxy, and methyl groups at positions 2, 5, and 6, respectively, linked to a 2-chlorobenzamide moiety. The absence of direct data in the evidence necessitates reliance on structurally analogous compounds for comparison.
Properties
CAS No. |
61581-44-0 |
|---|---|
Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-6-9(18)10(17-12(14)15-6)16-11(19)7-4-2-3-5-8(7)13/h2-5,18H,1H3,(H3,14,15,16,17,19) |
InChI Key |
ZWEUWRROSNJSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-amino-4,6-dihydroxypyrimidine and methyl iodide, under basic conditions.
Introduction of the Chlorobenzamide Moiety: The chlorobenzamide group is introduced through a nucleophilic substitution reaction. This involves reacting the synthesized pyrimidine derivative with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The 2-chlorobenzamide group is a recurring motif in bioactive compounds. Below is a comparison of key analogs from the evidence:
Key Observations :
- Substituent Effects :
Crystallographic and Electronic Insights
- Crystal Packing : Substitutions on the benzamide ring (e.g., chloro vs. methyl) alter lattice parameters. For example, N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (a = 8.795 Å, c = 15.115 Å) .
- 35Cl NQR Studies : Chlorine’s electronic environment is modulated by adjacent groups; alkyl chains lower NQR frequencies, while aryl groups increase them .
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